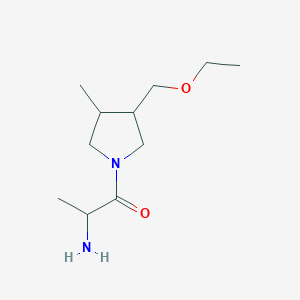
2-Amino-1-(3-(etoximetil)-4-metilpirrolidin-1-il)propan-1-ona
Descripción general
Descripción
2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación de catinonas sintéticas
Este compuesto está estructuralmente relacionado con las catinonas sintéticas, que son sustancias psicoactivas que han ganado popularidad en el mercado de las drogas. La investigación en este campo implica estudiar las propiedades psicoactivas del compuesto y compararlas con otras catinonas. El objetivo es comprender el mecanismo de acción, que incluye la inhibición de las monoaminas transportadoras de proteínas como la dopamina, la noradrenalina y la serotonina .
Ciencias forenses
En las ciencias forenses, este compuesto puede utilizarse como material de referencia para la identificación de nuevas sustancias psicoactivas (NPS). Se emplean técnicas como la cristalografía de rayos X, la espectroscopia de RMN y la espectrometría de masas para analizar e identificar las catinonas sintéticas aseguradas por las fuerzas del orden .
Farmacología
La investigación farmacológica de este compuesto implica explorar sus efectos simpaticomiméticos debido a su acción sobre los transportadores de monoaminas. Esta investigación puede conducir al desarrollo de agentes terapéuticos o a la identificación de posibles patrones de abuso .
Química atmosférica
La degradación del compuesto en condiciones atmosféricas puede estudiarse para comprender su impacto ambiental. La investigación en esta área implica estudios teóricos y experimentales de la degradación iniciada por OH de compuestos similares, que pueden proporcionar información sobre la química atmosférica de este compuesto .
Química analítica
Los químicos analíticos pueden utilizar este compuesto para desarrollar nuevos métodos para la detección y cuantificación de catinonas sintéticas en muestras biológicas. Esto es crucial tanto para la toxicología clínica como para las investigaciones forenses .
Propiedades
IUPAC Name |
2-amino-1-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-4-15-7-10-6-13(5-8(10)2)11(14)9(3)12/h8-10H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIACXDACAVHDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylic acid](/img/structure/B1480954.png)
![1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480955.png)







![5-Methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480972.png)
![2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480973.png)

